Product packaging for Naphtho[1,2-b]furan-3-ylacetic acid(Cat. No.:)

Naphtho[1,2-b]furan-3-ylacetic acid

Cat. No.: B258312
M. Wt: 226.23 g/mol
InChI Key: QWABHAOIDUZYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[1,2-b]furan-3-ylacetic acid is a chemical scaffold of significant interest in medicinal chemistry and chemical synthesis, particularly for developing novel anticancer agents. Naphthofuran derivatives have demonstrated potent bioactivity by targeting multiple cellular pathways crucial for cancer cell survival and proliferation. Research indicates that these compounds can induce apoptosis (programmed cell death) and inhibit key enzymes like topoisomerases, which are essential for DNA replication in rapidly dividing cells . Furthermore, specific naphtho[1,2-b]furan-diones have been shown to inhibit cancer cell migration and invasion by suppressing the c-Met-mediated PI3K/Akt and NF-κB signaling pathways, leading to the downregulation of proteins like MMP-9 that are involved in metastasis . Beyond oncology, the naphthofuran core is a versatile precursor in organic synthesis. It can be functionalized at various positions, such as the acetic acid moiety, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Synthetic methodologies, including Brønsted acid-catalyzed intramolecular tandem double cyclization, provide efficient, metal-free routes to access the naphtho[1,2-b]furan framework . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B258312 Naphtho[1,2-b]furan-3-ylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-benzo[g][1]benzofuran-3-ylacetic acid

InChI

InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16)

InChI Key

QWABHAOIDUZYRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Naphtho 1,2 B Furan 3 Ylacetic Acid and Its Structural Analogues

Strategies for the Construction of the Naphthofuran Core

The assembly of the tricyclic naphtho[1,2-b]furan (B1202928) skeleton is the foundational challenge in the synthesis of the target compound. Various strategies have been developed, ranging from traditional multi-step sequences to modern catalytic methods, to construct this fused ring system efficiently.

Multi-Step Linear and Convergent Synthetic Pathways

A common linear approach begins with a substituted naphthalene (B1677914) precursor, such as 2-hydroxy-1-naphthaldehyde (B42665). This starting material can undergo a series of reactions, including etherification with an appropriate haloacetate followed by intramolecular cyclization, to build the furan (B31954) ring onto the naphthalene framework. For instance, the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) in the presence of a base yields an intermediate ether, which can then be cyclized to form an ethyl naphtho[2,1-b]furan-2-carboxylate. cambridge.org This ester serves as a versatile intermediate for further functionalization.

Convergent strategies, in contrast, involve the synthesis of separate furan and naphthalene precursors, which are then combined in a key coupling step late in the synthetic sequence. This approach allows for greater flexibility and modularity, as different analogues can be prepared by varying the constituent fragments.

Cyclization Reactions in Furan Ring Annulation

Cyclization reactions are pivotal for the annulation (fusion) of the furan ring onto the naphthalene system. A variety of methods have been employed to achieve this key transformation.

One powerful method is the tandem cyclization/oxidation of conjugated diazo ene-yne-ketones. This palladium-catalyzed process leads to the formation of a trisubstituted furan ring. Subsequent rhodium-mediated C(sp²)-H insertion can then construct the naphthalene cycle, affording the final trifunctionalized naphtho[1,2-b]furan structure. nih.gov

Electrophilic cyclization of specifically designed alkynes is another effective strategy. Arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yielding substituted naphthalenes that can be precursors to or already contain the fused furan ring. researchgate.net Similarly, electrocatalytic methods have been developed for the 3,3-rearrangement/cyclization of propargylic aryl ethers, providing a mild and oxidant-free pathway to naphtho[1,2-b]furan-2-carbaldehydes, which are valuable intermediates. nih.gov

Formal [3+2] cycloaddition reactions also provide a direct route to the naphthofuran core. For example, a Re₂O₇-catalyzed reaction between 1,4-naphthoquinones and β-ketoamides furnishes naphtho[1,2-b]furan-3-carboxamide derivatives in high yields under mild conditions. organic-chemistry.org

Cyclization StrategyKey Reagents/CatalystsStarting MaterialsProduct Type
Tandem Cyclization/OxidationPd(PPh₃)₂Cl₂, Rh₂(OAc)₄Diazo ene-yne-ketonesTrifunctionalized Naphtho[1,2-b]furans nih.gov
Electrophilic CyclizationI₂, ICl, NBS, PhSeBrArene-containing propargylic alcoholsSubstituted Naphthalenes/Naphthofurans researchgate.net
Electrocatalytic CyclizationPlatinum electrodesPropargylic aryl ethersNaphtho[1,2-b]furan-2-carbaldehydes nih.gov
Formal [3+2] CycloadditionRe₂O₇1,4-Naphthoquinones, β-ketoamidesNaphtho[1,2-b]furan-3-carboxamides organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki Reaction)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and have been widely applied to the synthesis of complex aromatic systems like naphthofurans. sigmaaldrich.comrsc.org The Suzuki-Miyaura coupling, in particular, is a powerful method for this purpose. beilstein-journals.org

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. chemistrysteps.comorganic-chemistry.org This reaction is highly versatile and tolerant of many functional groups, making it ideal for complex molecule synthesis. beilstein-journals.org The general catalytic cycle proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. nih.govchemistrysteps.com

Transmetalation : The organic group from the organoboron species is transferred to the palladium complex. nih.govchemistrysteps.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govchemistrysteps.com

In the context of naphthofuran synthesis, a Suzuki coupling could be used to join a furan-boronic acid with a halogenated naphthalene derivative, or vice versa, to construct the core skeleton in a convergent manner. This approach offers high efficiency and allows for the late-stage introduction of diversity. Other transition metals like nickel have also emerged as cost-effective and powerful catalysts for Suzuki-Miyaura reactions, capable of coupling challenging substrates. nih.gov

Catalyst SystemNucleophileElectrophileKey Features
Pd(PPh₃)₄ / BaseAryl/Vinyl Boronic AcidAryl/Vinyl Halide or TriflateWidely used, reliable for many substrates. wikipedia.org
Pd(OAc)₂ / LigandOrganoboron ReagentOrganohalide"Ligand-free" conditions can sometimes be used. wikipedia.org
Nickel ComplexesBoron ReagentsAryl Ethers, Esters, PhenolsCouples more challenging, less reactive electrophiles. nih.gov

Functionalization and Derivatization for Acetic Acid Moiety Introduction

Once the naphthofuran core is established, the next critical phase is the introduction and elaboration of the acetic acid side chain at the C-3 position. This can be achieved through the hydrolysis of a pre-installed ester group or by direct functionalization of the furan ring.

Carboxylic Acid Formation via Ester Hydrolysis

Basic hydrolysis , also known as saponification, is frequently employed. wikipedia.org The ester is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and an alcohol. A subsequent acidification step during workup protonates the carboxylate salt to yield the final carboxylic acid. For example, ethyl 2-{1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetate can be converted to the target 2-{1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid by refluxing with KOH in a methanol/water mixture, followed by acidification. nih.gov

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. wikipedia.org The ester is heated with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible and must be driven to completion, typically by using a large volume of water. wikipedia.org

Hydrolysis TypeReagentsIntermediateFinal Product
Basic (Saponification)1. NaOH or KOH, H₂O/ROH2. H₃O⁺ (workup)Carboxylate SaltCarboxylic Acid
AcidicH₃O⁺, H₂O (excess), heatTetrahedral IntermediateCarboxylic Acid wikipedia.org

Direct Alkylation and Acylation Strategies

Directly introducing the acetic acid side chain or a suitable precursor onto a pre-formed naphthofuran ring is an alternative and powerful strategy. This often involves electrophilic substitution reactions targeting the electron-rich furan ring.

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic rings. wikipedia.org Using a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), a formyl group (-CHO) can be introduced onto the naphthofuran core. nih.gov This resulting aldehyde is a versatile handle. It can be converted to the Naphtho[1,2-b]furan-3-ylacetic acid via a two-step sequence, for example, by reaction with an α-halo ester in a Reformatsky reaction . The Reformatsky reaction uses metallic zinc to generate an organozinc enolate from an α-halo ester, which then adds to the aldehyde to form a β-hydroxy ester. Subsequent dehydration and hydrolysis would yield the target acid.

Another classical approach is the Friedel-Crafts acylation . This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org To obtain the acetic acid moiety, one could perform an acylation with a reagent like chloroacetyl chloride (ClCOCH₂Cl). The resulting α-chloro ketone could then be subjected to further chemical transformations, such as reduction and hydrolysis, to arrive at the final acetic acid derivative.

Green Chemistry Principles and Efficient Synthetic Protocols

The integration of green chemistry principles into synthetic protocols for naphthofuran derivatives is a important step towards sustainable chemical manufacturing. These principles are centered on maximizing atom economy, utilizing safer solvents and reagents, and designing energy-efficient processes. The following subsections explore specific strategies that align with these goals.

One-pot reactions and multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering significant advantages in terms of efficiency and sustainability. nih.gov These reactions combine multiple sequential steps into a single operation, thereby avoiding the need for isolation and purification of intermediates, which in turn reduces solvent consumption and waste generation.

A notable example in the synthesis of naphthofuran acetic acid derivatives, albeit for the isomeric Naphtho[2,1-b]furan (B1199300) system, is a one-pot, three-component reaction. This method involves the reaction of Meldrum's acid, an arylglyoxal, and β-naphthol in the presence of triethylamine. arkat-usa.org This approach is lauded for its simplicity, avoidance of expensive catalysts, and the ability to produce a diverse range of derivatives in high yields without the need for chromatographic separation. arkat-usa.org The proposed mechanism for a similar reaction suggests an initial Knoevenagel condensation, followed by further reactions to form the final product. arkat-usa.org While this specific protocol yields the Naphtho[2,1-b]furan isomer, the underlying principles of this MCR strategy hold significant promise for the targeted synthesis of this compound by employing α-naphthol as a starting material.

Another relevant approach involves the NaH/Ac₂O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols, which yields 2-aryl-2-naphthyl-naphtho[1,2-b]furan-3-ones. researchgate.net This method provides a direct route to the core Naphtho[1,2-b]furan structure, which could potentially be further functionalized to the desired acetic acid derivative.

The power of MCRs lies in their ability to construct complex molecules from simple starting materials in a single, efficient step, making them a cornerstone of green synthetic chemistry.

Reaction Type Reactants Product Key Features Reference
One-pot, three-componentMeldrum's acid, arylglyoxals, β-naphthol2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivativesSimple, catalyst-free, high yields, no chromatography arkat-usa.org
Dimerization2-Arylacetyl-1-naphthols2-Aryl-2-naphthyl-naphtho[1,2-b]furan-3-onesDirect access to Naphtho[1,2-b]furan core researchgate.net

The elimination or reduction of volatile organic solvents is a key objective of green chemistry. Solvent-free reactions, often conducted under neat conditions or with the assistance of solid supports, can lead to enhanced reaction rates, higher yields, and simplified work-up procedures.

In the context of naphthofuran synthesis, silica (B1680970) sulfuric acid has been employed as a heterogeneous catalyst for the synthesis of naphtho[2,1-b]furan derivatives from β-nitrostyrene derivatives and β-naphthol under solvent-free conditions. researchgate.net The use of a solid acid catalyst is advantageous as it can be easily recovered and reused, further enhancing the green credentials of the process.

Furthermore, organotin(IV) compounds have been reported as effective catalysts for the solvent-free synthesis of naphthofurans. eurjchem.com Catalytic methods, in general, are highly desirable as they can proceed under milder conditions and with greater selectivity compared to stoichiometric reactions. The development of novel catalytic systems that are efficient, recyclable, and environmentally benign is an active area of research in the synthesis of heterocyclic compounds.

Methodology Catalyst/Reagent Conditions Advantages Reference
Heterogeneous CatalysisSilica sulfuric acidSolvent-freeRecyclable catalyst, reduced waste researchgate.net
Homogeneous CatalysisOrganotin(IV) compoundsSolvent-freeEfficient synthesis eurjchem.com

Photochemical Approaches to Naphthofuran Derivatives

Photochemical reactions, which utilize light energy to drive chemical transformations, offer a unique and powerful tool for the synthesis of complex molecules. These reactions can often be conducted at ambient temperature, providing an energy-efficient alternative to thermally driven processes.

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives has been developed based on the photochemical reaction of 2,3-disubstituted benzofurans. researcher.lifeosi.lvdntb.gov.uax-mol.com This process involves the photocyclization of a hexatriene system, followed by aromatization through the elimination of a water molecule. researcher.lifeosi.lvdntb.gov.uax-mol.com The starting materials for this photochemical step are themselves prepared via a three-component condensation, highlighting the synergy between different green synthetic strategies. researcher.lifeosi.lvdntb.gov.uax-mol.com

Another significant advancement is the use of visible light in a [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones. mdpi.com This method is particularly noteworthy for its mild reaction conditions, employing blue LEDs as the light source in the absence of any metals, ligands, or other catalysts. mdpi.com The reaction exhibits excellent regioselectivity and functional group tolerance. mdpi.com These examples underscore the potential of photochemical methods to provide direct and environmentally friendly routes to naphthofuran and its derivatives.

Photochemical Method Starting Materials Product Key Features Reference
Photocyclization2,3-Disubstituted benzofuransNaphtho[1,2-b]benzofuran derivativesUV light, aromatization via water elimination researcher.lifeosi.lvdntb.gov.uax-mol.com
Visible-light mediated [3+2] cycloaddition2-Hydroxy-1,4-naphthoquinones, phenylacetylenesNaphtho[2,3-b]furan-4,9-dionesBlue LEDs, catalyst-free, high regioselectivity mdpi.com

Structure Activity Relationship Sar and Structural Optimization of Naphthofuran 3 Ylacetic Acid Derivatives

Elucidation of Key Pharmacophoric Features within the Naphthofuran Acetic Acid Scaffold

The fundamental naphthofuran backbone is a critical pharmacophoric element for biological activity. Studies comparing different fused ring systems have demonstrated the superiority of the naphtho[1,2-b]furan (B1202928) scaffold for certain biological targets. For instance, in the context of Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonists, the naphtho[1,2-b]furan derivative showed a fivefold greater binding affinity compared to its simpler benzofuran (B130515) counterpart. jst.go.jp Other isomers, such as the naphtho[2,1-b]- and naphtho[2,3-b]furan (B13665818) systems, also displayed enhanced binding affinities over the benzofuran base, but the [1,2-b] arrangement proved to be the most potent, establishing it as a promising scaffold for MCH-R1 antagonist development. jst.go.jp

Further investigations into the scaffold's requirements for activity, particularly as modulators of the Hepatocyte Nuclear Factor 4 alpha (HNF4α), have revealed that the complete naphthofuran backbone is essential for full activity. nih.gov The integrity of this fused ring system appears to be a prerequisite for effective interaction with the receptor.

The acetic acid moiety itself is also a key feature, though its orientation and conformation can be influenced by the surrounding molecular structure. The carboxyl group (–COOH) is a highly relevant biochemical feature found in numerous medicinal compounds. nih.gov Its presence can confer hydrophilicity and provides a critical point for hydrogen bonding interactions within a receptor's binding site. nih.govnih.gov The planarity of the naphthofuran unit, with a mean deviation of only 0.017Å, contributes to a rigid structure that properly orientates the acetic acid side chain for optimal receptor engagement. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of naphthofuran derivatives can be finely tuned by the nature and position of substituents on the scaffold. Research has shown that specific substitutions can dramatically enhance potency or alter properties like toxicity.

In the pursuit of HNF4α modulators, a nitro group was identified as a crucial substituent for the activity of nitronaphthofuran compounds. nih.gov The combination of the nitro group and the intact naphthofuran backbone was required for the compound's full effect. nih.gov Furthermore, the position of other functional groups was found to be critical. The addition of a hydroxyl group specifically at the 7-position of the naphthofuran core resulted in the most active compound in a tested series. nih.gov Conversely, methylation on the furan (B31954) ring was found to decrease the high toxicity observed in some derivatives when tested in mammalian cell cultures. nih.gov

For derivatives designed as inhibitors of NF-κB activity, specific halogen substitutions on appended phenyl rings were shown to be significant. A 4'-chloro group on an N-phenylamide ring attached to a dihydro-naphtho-[1,2-b]furan-2-carboxylic acid scaffold demonstrated notable inhibitory activity. researchgate.net The most potent NF-κB inhibition in one study was achieved with a derivative bearing a 5-chloro group on the naphthofuran ring itself, combined with a 3',5'-bistrifluoromethane group on the N-phenyl ring. researchgate.net

The table below summarizes the observed effects of various substituents on the biological activity of naphthofuran derivatives.

Scaffold/DerivativeTargetSubstituentPositionEffect on ActivityCitation
NitronaphthofuranHNF4αNitro group-Required for full activity nih.gov
NitronaphthofuranHNF4αHydroxy group7Most active compound in the series nih.gov
Naphthofuran-Methyl groupFuran ringReduced toxicity nih.gov
Naphtho[1,2-b]furan-2-carboxamideNF-κB4'-ChloroN-phenyl ringExhibited inhibitory activity researchgate.net
Naphtho[1,2-b]furan-2-carboxamideNF-κB5-Chloro & 3',5'-bis(CF3)Naphthofuran & N-phenylBest NF-κB inhibitory activity researchgate.net

Conformational Analysis and Ligand-Receptor Interactions in Naphthofuran Systems

The three-dimensional conformation of naphthofuran derivatives and their specific interactions with receptor binding sites are fundamental to their mechanism of action. The rigid, planar nature of the naphthofuran system serves as a stable anchor for the flexible acetic acid side chain. nih.gov

Studies on HNF4α modulators have confirmed a direct interaction between a hydroxylated naphthofuran compound and the ligand-binding domain of the receptor. nih.gov This binding was detected using nuclear magnetic resonance (NMR) and thermal denaturation assays, providing physical evidence of the ligand-receptor engagement. nih.gov The crystal structure of HNF4α reveals a ligand-binding domain composed of an antiparallel, three-layered α-helical sandwich, which creates a pocket for ligands to bind. jprinfo.com

The carboxylic acid group of the acetic acid moiety is a critical point of interaction. Carboxylic acids can exist in different conformations, primarily syn and anti. While the syn conformation is generally more stable and often the default in molecular modeling, the presence of the anti state can occur in solution and may be relevant for binding to some receptors. nih.gov The interaction of the carboxyl group is often characterized by intermolecular O-H⋯O hydrogen bonds, which can stabilize the ligand within the receptor's active site. nih.gov The binding of ligands to receptors is a dynamic process that can involve conformational changes in both the ligand and the receptor to achieve an optimal fit. mdpi.comfrontiersin.org

In the solid state, the crystal structure of a naphthofuran derivative is stabilized by specific interactions, including C-H⋯π interactions between methylsulfanyl substituents and the benzene (B151609) ring of the naphthofuran system, as well as the previously mentioned hydrogen bonds between carboxyl groups. nih.gov These types of non-covalent interactions are also crucial for stabilizing the ligand-receptor complex in a biological environment. researchgate.net

Preclinical Pharmacological Spectrum and Molecular Mechanisms of Naphthofuran 3 Ylacetic Acid Analogues

Anti-Inflammatory Activities and Associated Signaling Pathways

Naphthofuran-based compounds have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes and modulation of inflammatory signaling cascades.

Certain analogues of Naphtho[1,2-b]furan-3-ylacetic acid have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to their inhibition of COX, which in turn blocks the production of pro-inflammatory prostaglandins. mdpi.comresearchgate.net The COX enzyme exists in two primary isoforms, COX-1 and COX-2. researchgate.net

Studies on naphthoketal derivatives, which share the core naphtho-furan structure, have revealed significant inhibitory activity against both COX-1 and COX-2. mdpi.com For instance, the compounds sparticatechol A and sparticolin H, isolated from Sparticola junci, demonstrated potent inhibition of both isoenzymes. mdpi.com The structural similarity of these compounds to this compound suggests a potential for this class of molecules to exhibit similar anti-inflammatory actions. The naproxen (B1676952) molecule, a well-known NSAID, is built on a naphthaleneacetic acid framework, and its interaction with COX enzymes is well-documented, highlighting the importance of this structural motif for COX inhibition. nih.gov

Table 1: COX Inhibitory Activity of Naphthoketal Analogues

Compound % COX-1 Inhibition % COX-2 Inhibition
Sparticatechol A 96.2 ± 1.2 98.6 ± 1.5
Sparticolin H 85.3 ± 1.8 92.4 ± 1.3

Data sourced from in vitro assays assessing cyclooxygenase inhibitory potential. mdpi.com

Beyond direct enzyme inhibition, naphthofuran analogues can exert anti-inflammatory effects by modulating complex signaling pathways and the production of various inflammatory molecules. nih.govresearchgate.net The inhibition of pro-inflammatory mediators and cytokines is a key therapeutic strategy for managing chronic inflammation-mediated diseases. researchgate.net

Research has indicated that certain naphthofuran derivatives can mitigate inflammation through the SIRT1/NF-κB/MCP-1 pathway. nih.gov Sirtuin 1 (SIRT1) is a protein that can suppress inflammatory responses, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). By activating SIRT1, these compounds can lead to a downstream reduction in NF-κB activity and a subsequent decrease in the production of inflammatory mediators. nih.gov This mechanism provides an alternative route to the anti-inflammatory effects observed with this class of compounds, distinct from direct COX inhibition.

Anticancer and Cytotoxic Potentials

Analogues of this compound have shown significant promise as anticancer agents, with their activity linked to the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

A key mechanism underlying the anticancer activity of some naphthofuran analogues is the inhibition of receptor tyrosine kinases (RTKs). The epidermal growth factor receptor (EGFR) is an RTK that, when activated, triggers signaling cascades promoting cancer cell migration, invasion, and proliferation. nih.gov

The compound Naphtho[1,2-b]furan-4,5-dione (NFD), a close structural analogue, has been shown to effectively suppress the epidermal growth factor (EGF)-induced phosphorylation of EGFR in human breast cancer (MDA-MB-231) and lung adenocarcinoma (A549) cells. nih.govnih.gov By abrogating the phosphorylation of EGFR, NFD effectively inactivates the receptor, thereby blocking the initiation of its downstream signaling. nih.govnih.gov This inhibitory action on EGFR has been directly linked to a marked reduction in cancer cell migration and invasion. nih.gov

The PI3K/Akt/mTOR pathway is a critical signaling cascade that lies downstream of EGFR and plays a central role in cell survival, proliferation, and resistance to apoptosis. nih.govgoogle.com The anticancer effects of naphthofuran analogues are tightly linked to their ability to disrupt this pathway.

Studies have demonstrated that the inhibition of EGFR phosphorylation by Naphtho[1,2-b]furan-4,5-dione (NFD) leads to the subsequent inactivation of the PI3K/Akt signaling pathway. nih.govnih.gov This was evidenced by a reduction in the phosphorylation levels of Akt. nih.gov The inactivation of Akt, in turn, affects its downstream targets. For example, NFD treatment has been shown to reduce levels of phospho-glycogen synthase kinase-3beta (p-GSK-3beta) and cyclin D1 in A549 lung cancer cells. nih.gov The disruption of this signaling cascade is a significant contributor to the anti-proliferative and pro-apoptotic effects of NFD. nih.govresearchgate.net

The regulation of apoptosis, or programmed cell death, is a critical component of cancer therapy. Naphthofuran analogues have been shown to induce apoptosis in cancer cells by modulating the NF-κB pathway and the expression of key apoptotic proteins. nih.govnih.gov

Treatment of human lung adenocarcinoma A549 cells with Naphtho[1,2-b]furan-4,5-dione (NFD) leads to the inactivation of NF-κB. nih.gov This is accompanied by changes in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, NFD induces an up-regulation of pro-apoptotic proteins like Bad and Bax and a down-regulation of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). nih.govnih.gov This shift in the balance of apoptotic proteins leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. nih.govnih.gov Furthermore, NFD has been found to down-regulate other anti-apoptotic proteins, including survivin and XIAP. nih.gov

Table 2: Effects of Naphtho[1,2-b]furan-4,5-dione (NFD) on Key Signaling and Apoptotic Proteins

Target Protein/Pathway Effect of NFD Treatment Cell Line
EGFR Phosphorylation Decreased MDA-MB-231, A549
PI3K/Akt Activation Decreased MDA-MB-231, A549
NF-κB Inactivated A549
Bad (pro-apoptotic) Up-regulated MDA-MB-231, A549
Bax (pro-apoptotic) Up-regulated A549
Bcl-2 (anti-apoptotic) Down-regulated MDA-MB-231, A549
Bcl-X(L) (anti-apoptotic) Down-regulated MDA-MB-231
Survivin (anti-apoptotic) Down-regulated MDA-MB-231, A549

Summary of findings from studies on breast (MDA-MB-231) and lung (A549) cancer cells. nih.govnih.govnih.gov

Impact on Cell Migration, Invasion, and Metastasis (e.g., MMP-9)

The process of tumor cell invasion is a critical step in cancer metastasis and involves the degradation of the extracellular matrix (ECM). nih.gov Matrix metalloproteinases (MMPs), particularly MMP-9, are key enzymes in this process, and their expression is often correlated with enhanced invasion and metastasis. nih.gov Consequently, inhibitors of MMP-9 are considered promising targets for preventing cancer spread. nih.gov

While direct studies on this compound are limited, research into structurally related compounds highlights the potential of this chemical class to interfere with metastatic processes. For instance, a series of novel quinolinyl acrylate (B77674) derivatives were synthesized and evaluated for their effects on human prostate cancer cells. researchgate.net The most effective of these compounds demonstrated inhibitory effects on cell adhesion, migration, and invasion, which was associated with a reduction in MMP-9 activity. researchgate.net These findings suggest that heterocyclic scaffolds can be designed to effectively target MMP-9 and mitigate key aspects of cancer cell metastasis. researchgate.net The mechanism often involves the proteolytic degradation of ECM components, a process that is regulated by MMPs. nih.gov

Antimicrobial and Antitubercular Properties

Compounds featuring the naphthofuran ring system have garnered significant attention for their diverse pharmacological activities, including antibacterial properties. medcraveonline.com The inherent bioactivity of this scaffold has prompted the synthesis and evaluation of numerous derivatives against various pathogens.

Research has demonstrated that newly synthesized naphtho[2,1-b]furan (B1199300) derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netcore.ac.uk In one study, derivatives of 2-(Naphtho[2,1-b]furan-1-yl)acetic acid were synthesized and tested for their antibacterial efficacy. These 1,3,4-oxadiazole-based compounds showed improved activity against a collection of Staphylococcus aureus and Staphylococcus epidermidis strains compared to the parent compound. acs.org The activity of these analogues underscores the potential of the naphthofuran acetic acid core as a template for developing new antibacterial agents. acs.org Furthermore, acetic acid itself has been shown to be an effective topical agent against multi-drug resistant Pseudomonas aeruginosa in wound infections. ejgm.co.uk

The furan (B31954) nucleus is also a component of compounds investigated for antitubercular activity. derpharmachemica.com For example, certain chalcone (B49325) derivatives containing a furan ring have shown activity against Mycobacterium tuberculosis. researchgate.net This indicates that the broader class of furan-containing compounds, including naphthofuran derivatives, represents a promising area for the discovery of new antitubercular agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Naphtho[2,1-b]furan Derivatives against S. aureus Strains

CompoundS. aureus RN4220 (μg/mL)S. aureus USA300 (μg/mL)S. aureus N315 (μg/mL)
Compound 9222
Compound 10222
Compound 11222
Compound 12444
Compound 13222
Compound 14444
1771 (Parent Compound)4816

Data sourced from ACS Infectious Diseases. acs.org

Enzyme Inhibition Profiles

Aromatase (CYP19) is a key enzyme in the biosynthesis of estrogens and a significant target for the treatment of hormone-dependent cancers. nih.gov The inhibitory potential of various natural and synthetic flavonoids and their analogues on aromatase has been explored. nih.govnih.gov Alpha-Naphthoflavone (ANF), a structurally related compound, is a potent competitive inhibitor of human aromatase. nih.gov However, modifications to the core structure significantly impact inhibitory activity. For instance, 2-phenyl-4H-naphtho[1,2b]furan was found to be a very weak inhibitor, with an IC50 value greater than 100 μM, demonstrating that the furan ring in this configuration does not confer high potency. nih.gov This highlights the structural sensitivity of aromatase inhibition, where features like the keto group of ANF are crucial for binding. nih.gov In contrast, hydroxylated derivatives of ANF, such as 9-Hydroxy-ANF, show significantly enhanced inhibitory effects. nih.gov

Table 2: Aromatase (CYP19) Inhibition by Naphthoflavone and Naphthofuran Derivatives

CompoundIC50 Value (μM)
alpha-Naphthoflavone (ANF)0.07
9-Hydroxy-ANF0.02
2-(2-naphthyl)-4H-naphtho[1,2b]pyran-4-one1.0
2-phenyl-4H-naphtho[1,2b]furan> 100

Data sourced from Biochemical Pharmacology. nih.gov

HIV Reverse Transcriptase (RT) is an essential enzyme for viral replication and a primary target for antiretroviral drugs. nih.govnih.gov While there are no approved drugs that specifically inhibit the RNase H function of RT, various compounds are being investigated for this purpose. nih.gov Naphthyl-containing compounds have emerged as a promising class of inhibitors. Dihydroxy benzoyl naphthyl hydrazone (DHBNH) has been identified as an inhibitor of the RNase H activity of HIV-1 RT. nih.gov It binds to a novel site near the polymerase active site, distinct from the RNase H active site. nih.gov

Furthermore, other naphthofuran derivatives have been noted for their anti-HIV activity. For example, 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione was reported to possess anti-HIV properties, suggesting that the naphthofuran scaffold can be a valuable template for developing new RT inhibitors. researchgate.net The furan ring itself is a key structural element in several potent HIV protease inhibitors, further underscoring the importance of this heterocycle in anti-HIV drug design. acs.org

Pseudomonas aeruginosa is an opportunistic pathogen that requires iron for survival, which it can acquire from the host's heme through the action of the enzyme heme oxygenase (pa-HemO). nih.gov The unique structure of pa-HemO's active site compared to its human counterparts makes it an attractive target for selective inhibitors. nih.gov A series of inhibitors based on a 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid scaffold were designed to target this enzyme. nih.gov

Structure-activity relationship studies revealed that analogues incorporating a furan ring showed notable inhibitory activity. nih.gov For instance, the 2-furan analogue was slightly more potent than the parent compound. nih.gov The introduction of aryl substituents to the furan ring was also explored, with some derivatives showing improved activity. growingscience.com

Table 3: Inhibition of pa-HemO by Furan-Containing Analogues

CompoundStructure DescriptionKD (μM)
Analogue 42-Furan analogue of the parent scaffold38 ± 10
Analogue 21Analogue with p-F substitution~1
Analogue 27Analogue with p-OCH3 substitution~1

Data sourced from the European Journal of Medicinal Chemistry. nih.gov

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is implicated in various diseases driven by oxidative stress and inflammation. nih.govgcu.ac.uknih.gov As such, ASK1 inhibitors are being investigated as potential therapeutics. gcu.ac.uk

Using virtual screening and subsequent biochemical assays, a novel class of ASK1 inhibitors, 5-(5-aryl-furan-2-ylmethylene)-2-thioxothiazolidin-4-one-3-alkylcarboxylic acids, was identified. growingscience.com These compounds, which feature a furan ring linked to an acetic acid derivative via a thioxothiazolidinone core, demonstrated potent inhibition of ASK1. The most active compound in this series exhibited an IC50 value of 0.19 μM. growingscience.com This finding highlights the potential of developing furan-acetic acid analogues as effective ASK1 inhibitors for various pathological conditions. growingscience.com

Table 4: Inhibition of ASK1 by Furan-Acetic Acid Analogues

CompoundStructure DescriptionIC50 (μM)
Compound 41[(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid0.19

Data sourced from Current Chemistry Letters. growingscience.com

Heat Shock Protein 90 (Hsp90) Inhibition

High-throughput screening of natural product libraries has been employed to identify novel Hsp90 inhibitors. mdpi.com These screens often utilize assays that measure the inhibition of Hsp90-dependent refolding of denatured proteins, such as luciferase. nih.gov One such screening identified a derivative of naphtho[2,1-b]furan, an isomer of the core structure of interest, as having some inhibitory activity against Hsp90. mdpi.com However, the specific analogue and its potency were not detailed.

The general approach to identifying Hsp90 inhibitors involves assays that assess the ability of compounds to inhibit Hsp90's ATPase activity, compete with ATP for binding to the N-terminal domain, prevent the refolding of denatured proteins, or lead to the depletion of Hsp90 client proteins in cultured cells. nih.gov While numerous potential inhibitors have been identified through these methods, comprehensive follow-up studies to confirm their mechanism of action and optimize their inhibitory activity are often limited. nih.gov

It is worth noting that other heterocyclic systems, such as purines, pyrazoles, triazines, quinolines, coumarins, and isoxazoles, have been more extensively studied as Hsp90 inhibitors. mdpi.com For instance, certain quinoline-based compounds have demonstrated the ability to inhibit tubulin polymerization and induce the degradation of Hsp70 and Akt, both of which are Hsp90 client proteins. mdpi.com

Computational and Theoretical Chemistry in Naphthofuran 3 Ylacetic Acid Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic charge distributions with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. aappsbulletin.org It is employed to optimize the molecular geometry of Naphtho[1,2-b]furan-3-ylacetic acid, finding the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. physchemres.org

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), can accurately predict these geometric parameters, which are often in good agreement with experimental data from techniques like X-ray crystallography. physchemres.orgresearchgate.net For instance, studies on related benzofuran (B130515) and naphthofuran structures show that DFT effectively calculates the planarity of the fused ring system and the orientation of the acetic acid side chain. physchemres.orgnih.gov The optimization process is crucial, as the accuracy of other calculated properties, such as vibrational frequencies and electronic transitions, depends on a well-defined equilibrium geometry. mdpi.com

Table 1: Representative Geometric Parameters for Naphthofuran Derivatives Note: This table presents typical data for related naphthofuran and benzofuran structures as determined by DFT calculations to illustrate the type of information generated.

Parameter Typical Calculated Value Reference Method
C=O Bond Length (Carboxyl) ~1.21 Å DFT/B3LYP
C-O Bond Length (Carboxyl) ~1.36 Å DFT/B3LYP
O-H Bond Length (Carboxyl) ~0.97 Å DFT/B3LYP
Dihedral Angle (Ring-Side Chain) Varies DFT/GGA-PBE physchemres.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating its electrophilicity. youtube.comresearchgate.net

For this compound, the HOMO is typically distributed over the electron-rich naphthofuran ring system, while the LUMO may also be located on this aromatic system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net This analysis helps predict which sites on the molecule are most likely to engage in chemical reactions. libretexts.org

Table 2: Frontier Molecular Orbital (FMO) Data Note: The values are illustrative for a typical aromatic carboxylic acid system.

Orbital Energy (eV) Significance
HOMO -6.2 eV Electron-donating capability (Nucleophilicity)
LUMO -1.8 eV Electron-accepting capability (Electrophilicity)
Energy Gap (ΔE) 4.4 eV Chemical reactivity and kinetic stability researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP map is color-coded:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack (e.g., interaction with positive ions). wolfram.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack (e.g., interaction with negative ions). wolfram.com

Green: Represents areas with neutral or near-zero potential. wolfram.com

In this compound, the MEP map would show a high electron density (red) around the carbonyl oxygen of the acetic acid group due to the presence of lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atom of the carboxyl group would appear as a region of high positive potential (blue). The fused aromatic rings typically show a mix of neutral (green) and slightly negative (yellow to orange) potential. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical analysis into a dynamic context, allowing for the study of complex molecular interactions and behaviors over time.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its derivatives, docking studies can identify potential biological targets, such as enzymes or receptors.

For example, docking studies performed on similar naphthoketal compounds against cyclooxygenase (COX) enzymes have revealed specific binding modes. mdpi.com The analysis identifies key interactions, such as hydrogen bonds between the ligand's carboxylic acid group and amino acid residues like Gln192 and Ser353 in the active site. mdpi.com It can also show pi-alkyl or pi-pi stacking interactions between the naphthofuran ring system and aromatic amino acid residues like Val349 and Ala527. mdpi.com The output of a docking simulation is typically a binding energy or score, which estimates the binding affinity of the ligand for the protein. researchgate.net

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's motion and conformational changes over time. core.ac.uk By simulating the movements of atoms and bonds, MD can assess the stability of a molecule or a ligand-protein complex in a simulated physiological environment. mdpi.com

For this compound, MD simulations can explore the conformational flexibility of the acetic acid side chain. Studies on simple carboxylic acids like acetic acid have used MD to investigate the relative stability of different conformers (e.g., syn and anti conformations) in aqueous solution. nih.govchemrxiv.org When docked into a protein, MD simulations are used to validate the stability of the binding pose predicted by docking. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD over the simulation time (e.g., 100-500 nanoseconds) indicates that the complex has reached equilibrium and the binding is stable. mdpi.com

Spectroscopic Data Interpretation and Validation through Theoretical Methods

Theoretical calculations are instrumental in the precise interpretation and validation of experimental spectroscopic data. By correlating computational models with experimental spectra, a deeper understanding of the molecular structure and its vibrational and electronic properties can be achieved.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on density functional theory (DFT), are employed to predict the ¹H and ¹³C NMR chemical shifts of this compound and its analogs. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these predictions. researchgate.netresearchgate.net Theoretical calculations of chemical shifts for similar structures, such as 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one, have shown good agreement with experimental data obtained through one- and two-dimensional NMR techniques, including ¹H-¹H COSY, HMQC, and HMBC spectra. researchgate.net Machine learning algorithms, especially graph neural networks, are also emerging as powerful tools for predicting ¹³C NMR chemical shifts by learning the relationship between a molecule's structure and its spectral features. ncssm.edu

For instance, in the spectroscopic analysis of 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid, the ¹H NMR spectrum in CDCl₃ showed distinct signals corresponding to the methyl, methylene, and aromatic protons. nih.gov These experimental values can be compared with theoretically predicted shifts to confirm the molecular structure.

Table 1: Experimental ¹H NMR Chemical Shifts for 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid nih.gov

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
SCH₃2.39s-
CH₂4.17s-
Ar-H7.49–7.54m-
Ar-H7.60–7.67m-
Ar-H7.74d9.16
Ar-H7.95d7.68
Ar-H9.18d8.44
COOH11.02s-

Infrared (IR) and Raman Vibrational Spectroscopy Correlation

For related benzofuran derivatives, studies have shown excellent agreement between experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated using DFT. researchgate.netresearchgate.net This correlation allows for a detailed understanding of the vibrational modes of the molecule. For example, the characteristic C-H stretching vibrations in aromatic compounds are typically observed in the 3000–3100 cm⁻¹ region. core.ac.uk The O-H stretching vibration of the carboxylic acid group is also a prominent feature in the IR spectrum. core.ac.uk

X-ray Diffraction Crystallography for Solid-State Structure Elucidation and Validation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.comksu.edu.sa It provides crucial information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for validating the structures proposed by computational models. researchgate.net

For several derivatives of naphthofuran acetic acid, single-crystal X-ray diffraction studies have been conducted to elucidate their molecular and crystal structures. nih.govnih.goviucr.org For example, the crystal structure of 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid reveals a nearly planar fused ring system with the acetic acid residue oriented almost orthogonally to it. nih.govnih.gov In the crystal lattice, molecules often form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov

Table 2: Crystal Data for 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid nih.gov

Parameter Value
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)31.380 (3)
b (Å)4.8370 (4)
c (Å)15.7885 (13)
β (°)98.087 (2)
Volume (ų)2372.6 (3)
Z8

These crystallographic data provide a solid foundation for building and refining theoretical models, ensuring their accuracy and reliability.

In Silico Drug Design and Chemoinformatics

Computational approaches are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of pharmacokinetic properties. nuvisan.com

Drug Likeness and ADMET Prediction Studies

In silico tools are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of potential drug candidates. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov For example, Lipinski's rule of five is a commonly used filter to assess drug-likeness. nih.gov

Studies on related heterocyclic compounds have utilized web tools like SwissADME and pkCSM to predict properties such as human intestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govnih.gov Such analyses for this compound would involve evaluating its molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and other physicochemical parameters.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netscielo.br This can be done through either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the similarity of a compound to known active molecules, while structure-based virtual screening uses the three-dimensional structure of the target protein to dock potential ligands and estimate their binding affinity. scielo.br

Recently, deep learning-based methods like PharmacoNet have emerged, offering ultra-fast virtual screening by generating pharmacophore models. rsc.org These advanced techniques can significantly accelerate the identification of novel hit compounds from vast chemical spaces. scispace.com For this compound, virtual screening could be employed to identify potential protein targets or to discover derivatives with enhanced biological activity.

Emerging Research Directions and Future Prospects for Naphtho 1,2 B Furan 3 Ylacetic Acid

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency

Future synthetic efforts are likely to concentrate on:

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, are highly desirable for their efficiency. A reported one-pot, three-component reaction for the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives using Meldrum's acid, arylglyoxals, and β-naphthol could potentially be adapted for the synthesis of the [1,2-b] isomer. arkat-usa.org

Photochemical Reactions: Light-mediated reactions offer a green and powerful tool for the construction of complex molecular architectures. A novel approach to naphtho[1,2-b]benzofuran derivatives has been developed based on the photochemical reaction of 2,3-disubstituted benzofurans, a strategy that could be explored for the synthesis of the target acetic acid derivative. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of the naphtho[1,2-b]furan (B1202928) core could significantly accelerate the production of derivatives for biological screening.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. Future research may focus on developing catalytic systems that can selectively introduce the acetic acid moiety at the 3-position of the naphtho[1,2-b]furan ring, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Methodologies for Naphthofuran Derivatives

MethodologyAdvantagesPotential for Naphtho[1,2-b]furan-3-ylacetic acid Synthesis
Multi-Component Reactions High efficiency, atom economy, reduced wasteAdaptable from known syntheses of isomers arkat-usa.org
Photochemical Synthesis Green chemistry, unique transformationsPotential for novel routes to the core structure researchgate.net
Flow Chemistry Scalability, reproducibility, enhanced safetyCould streamline production of key intermediates
C-H Activation Step economy, direct functionalizationAspirational goal for direct synthesis

Advanced SAR and Rational Design for Specific Therapeutic Targets

While specific structure-activity relationship (SAR) studies on this compound are limited, research on related naphthofuran derivatives provides a valuable starting point for the rational design of new therapeutic agents. For instance, studies on anthra[2,3-b]furan-3-carboxamides have revealed that modifications to the carboxamide fragment and substituents on the anthraquinone (B42736) core are critical for cytotoxicity. researchgate.net Similarly, SAR studies on lapacho analogues with a naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold have identified key structural features for suppressing human keratinocyte hyperproliferation. researchgate.net

Future research in this area will likely involve:

Combinatorial Chemistry: The synthesis of large libraries of this compound derivatives with diverse substituents on both the naphthalene (B1677914) and furan (B31954) rings will be crucial for establishing robust SAR.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of designed analogs to specific biological targets. researchgate.net This in silico approach can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources.

Isosteric Replacement: The acetic acid functional group can be replaced with other acidic moieties (e.g., tetrazole, phosphonic acid) or other functional groups to explore their impact on activity and pharmacokinetic properties.

Comprehensive Mechanistic Characterization of Novel Bioactivities

The naphthofuran scaffold is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net For example, certain naphtho[2,1-b]furan (B1199300) derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal strains. nih.gov The mechanism of action for many of these compounds is still under investigation, but some have been shown to inhibit enzymes like DNA topoisomerases.

A key future direction will be to:

Elucidate the Molecular Targets: Identifying the specific proteins or cellular pathways that this compound interacts with is fundamental to understanding its biological effects. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) will be invaluable in this pursuit.

Investigate Downstream Signaling Pathways: Once a molecular target is identified, further studies will be needed to unravel the downstream signaling cascades that are modulated by the compound.

Explore a Wider Range of Biological Activities: Given the diverse activities of the naphthofuran class, it is plausible that this compound may possess novel bioactivities beyond those already reported for its isomers. High-throughput screening against a wide panel of biological targets could uncover unexpected therapeutic potential.

Exploration of Naphthofuran-3-ylacetic Acid in Chemical Biology Probes

The unique structural and potential biological properties of this compound make it an interesting candidate for the development of chemical biology probes. These probes are powerful tools for studying biological processes in living systems.

Future research in this area could focus on:

Fluorescent Probes: The naphthofuran core, with its extended aromatic system, has the potential to be inherently fluorescent. By modifying the acetic acid side chain with reactive groups, it may be possible to create fluorescent probes that can be used to label and visualize specific biomolecules or cellular compartments.

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the this compound scaffold, it could be converted into an affinity-based probe to identify its binding partners in a cellular context.

Activity-Based Probes: If a specific enzymatic target is identified, an activity-based probe could be designed to covalently label and quantify the active form of the enzyme in complex biological samples.

Integration of Artificial Intelligence and Machine Learning in Naphthofuran Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. acs.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

In the context of this compound research, AI and ML could be integrated in several ways:

Predictive Modeling: Machine learning models can be trained on existing data for naphthofuran derivatives to predict the biological activities, toxicity, and pharmacokinetic properties of novel, unsynthesized analogs. This can significantly accelerate the identification of promising drug candidates.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific therapeutic target.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient and cost-effective synthetic routes to the target compound and its derivatives.

Analysis of High-Content Screening Data: AI algorithms can be employed to analyze the large and complex datasets generated from high-content screening experiments, helping to identify subtle but significant biological effects of the compounds.

The synergy between experimental research and computational approaches will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.